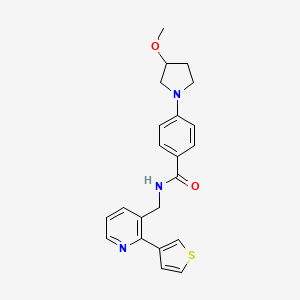![molecular formula C12H17NO3 B2938098 tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate CAS No. 1335031-84-9](/img/structure/B2938098.png)
tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate (TBC) is a cyclic organic compound that has been widely studied due to its potential applications in a variety of scientific and industrial fields. TBC is a versatile compound with a wide range of possible uses, such as in synthetic organic chemistry, pharmaceuticals, and materials science. It has been used as a reagent in the synthesis of various compounds and as a catalyst in various reactions. Its most notable use is in the synthesis of the anti-inflammatory drug, ibuprofen.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- The compound has been synthesized as a cyclic amino acid ester, characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Its molecular structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
- A similar synthesis process was used for the chiral variant of the compound, focusing on its molecular structure and characterization (Moriguchi et al., 2014).
Enantioselective Synthesis
- The compound has been utilized in the enantioselective synthesis of intermediates for potent CCR2 antagonists, with a key step being iodolactamization (Campbell et al., 2009).
Application in Total Synthesis
- It has been used in the synthesis of complex structures like 3-amino-3-deoxy-D-altrose and derivatives, indicating its utility in the creation of protected amines and advanced organic synthesis (Nativi et al., 1989).
Synthesis of Tropane Alkaloids
- The compound's derivatives have been instrumental in the asymmetric synthesis of tropane alkaloids like (+)-pseudococaine, showcasing its role in the creation of complex organic molecules (Brock et al., 2012).
Peptidomimetic Synthesis
- It has been used in the efficient synthesis of azabicyclo[X.Y.0]alkane amino acids, which are rigid dipeptide mimetics crucial for peptide-based drug discovery (Mandal et al., 2005).
Scaffold for Substituted Piperidines
- This compound serves as a scaffold for the preparation of substituted piperidines, important in various synthetic applications (Harmsen et al., 2011).
Synthesis of Fused Ring Piperidine Derivatives
- It's instrumental in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, demonstrating its versatility in creating novel organic structures (Moskalenko & Boev, 2014).
Geissman–Waiss Lactone Synthesis
- The compound is used in the synthesis of both enantiomers of the Geissman–Waiss lactone, a precursor for necine bases, showing its utility in complex organic syntheses (Barco et al., 2007).
Scalable Synthesis Routes
- There are scalable synthesis routes for its enantiomerically pure variants, indicating its potential for large-scale production in pharmaceutical applications (Maton et al., 2010).
Eigenschaften
IUPAC Name |
tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8(9)10(13)14/h5,7-9H,4,6H2,1-3H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRYFKYIEKHZOA-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CCCC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C=CCC[C@@H]2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

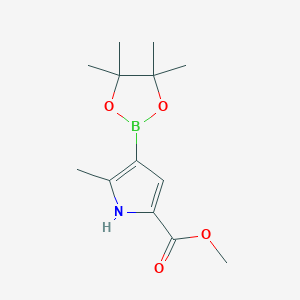

![N-(4-ethylphenyl)-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2938022.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2938023.png)
![(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2938024.png)
![6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2938025.png)
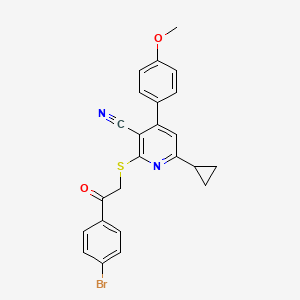
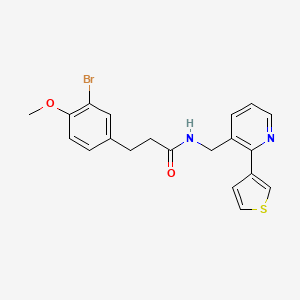
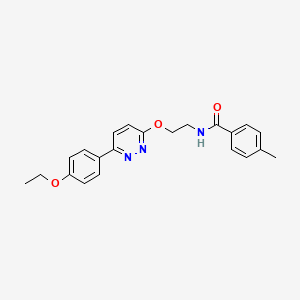
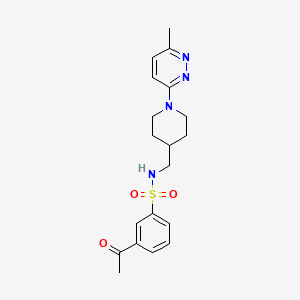

![N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2938035.png)

